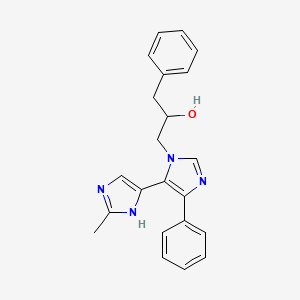
1-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol
描述
1-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol, also known as MBI, is a chemical compound that has shown promising results in scientific research. MBI is a biologically active molecule that has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of 1-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a role in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to reduce the growth of tumors and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. This compound has been found to promote the growth of plants and increase their resistance to stress factors.
实验室实验的优点和局限性
1-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has been shown to have low toxicity in animal models, which makes it a safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 1-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol. In the field of medicine, this compound could be further studied for its potential use as an anti-cancer agent. The mechanism of action of this compound could be further elucidated to design more effective experiments to study its effects. In the field of agriculture, this compound could be further studied for its potential use as a plant growth regulator and pesticide. The effects of this compound on different plant species and insect pests could be studied to determine its efficacy. Overall, this compound is a promising compound that has the potential to be used in various fields of scientific research.
科学研究应用
1-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)-3-phenylpropan-2-ol has been studied for its potential use in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammation.
In the field of agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of plants and increase their resistance to stress factors such as drought and high salt concentration. This compound has also been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various insect pests.
属性
IUPAC Name |
1-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-23-13-20(25-16)22-21(18-10-6-3-7-11-18)24-15-26(22)14-19(27)12-17-8-4-2-5-9-17/h2-11,13,15,19,27H,12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECJUPLVARUCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=C(N=CN2CC(CC3=CC=CC=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-{[(1R,4S)-1,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-4-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3810043.png)
![N,N-dimethyl-4-[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]piperidine-1-carboxamide](/img/structure/B3810048.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B3810055.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B3810066.png)
![N,2-dimethyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-propanamine](/img/structure/B3810070.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3810073.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810076.png)
![5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-pyrimidinamine](/img/structure/B3810081.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide](/img/structure/B3810090.png)
![4-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B3810093.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B3810112.png)
![4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3810129.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B3810133.png)
